molecular formula C20H33N3O3 B578413 N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 CAS No. 1246815-15-5

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14

Cat. No.: B578413
CAS No.: 1246815-15-5
M. Wt: 377.587
InChI Key: FMWDTBSIDVGRKS-BHMRBXSSSA-N
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Description

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14: is a deuterated analog of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling makes it useful for various analytical and experimental purposes, including metabolic studies and tracing experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 typically involves the incorporation of deuterium atoms into the parent compound, N-(3-Isopropylamino-2-hydroxypropyl) Pindolol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to ensure the final product meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.

    Biology: Employed in metabolic studies to trace the pathways and interactions of the parent compound in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool for studying drug metabolism and pharmacokinetics.

    Industry: Utilized in the development and testing of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 involves its interaction with specific molecular targets and pathways. The compound may act on beta-adrenergic receptors, similar to its parent compound, Pindolol. This interaction can modulate various physiological responses, including heart rate and blood pressure. The deuterium labeling allows researchers to study the compound’s metabolic fate and distribution in vivo .

Comparison with Similar Compounds

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 can be compared with other similar compounds, such as:

This compound stands out due to its specific deuterium labeling, which provides unique advantages in tracing and metabolic studies.

Properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]indol-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3/c1-14(2)21-10-16(24)12-23-9-8-18-19(23)6-5-7-20(18)26-13-17(25)11-22-15(3)4/h5-9,14-17,21-22,24-25H,10-13H2,1-4H3/i1D3,2D3,3D3,4D3,14D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWDTBSIDVGRKS-BHMRBXSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(CN1C=CC2=C1C=CC=C2OCC(CNC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(CN1C=CC2=C1C=CC=C2OCC(CNC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857887
Record name 1-[4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)-1H-indol-1-yl]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-15-5
Record name 1-[4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)-1H-indol-1-yl]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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